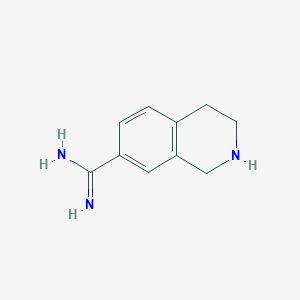

1,2,3,4-Tetrahydroisoquinoline-7-carboximidamide

Beschreibung

1,2,3,4-Tetrahydroisoquinoline-7-carboximidamide is a heterocyclic compound featuring a tetrahydroisoquinoline backbone substituted with a carboximidamide group at the 7-position. This scaffold is structurally related to bioactive molecules in the tetrahydroisoquinoline family, which are known for diverse pharmacological properties. Notably, debrisoquin (3,4-dihydro-2(1H)-isoquinoline carboximidamide), a close analog with a carboximidamide group at the 2-position, has been used clinically as an antihypertensive agent since 1967 .

Eigenschaften

Molekularformel |

C10H13N3 |

|---|---|

Molekulargewicht |

175.23 g/mol |

IUPAC-Name |

1,2,3,4-tetrahydroisoquinoline-7-carboximidamide |

InChI |

InChI=1S/C10H13N3/c11-10(12)8-2-1-7-3-4-13-6-9(7)5-8/h1-2,5,13H,3-4,6H2,(H3,11,12) |

InChI-Schlüssel |

AKAWVMUCDBUREQ-UHFFFAOYSA-N |

Kanonische SMILES |

C1CNCC2=C1C=CC(=C2)C(=N)N |

Herkunft des Produkts |

United States |

Biologische Aktivität

1,2,3,4-Tetrahydroisoquinoline-7-carboximidamide (THIQ-7-CI) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

- Molecular Formula : C10H12N4O

- Molecular Weight : 204.23 g/mol

- IUPAC Name : this compound

THIQ-7-CI exhibits biological activity primarily through its interaction with various molecular targets:

- Enzyme Inhibition : Studies indicate that THIQ-7-CI can inhibit specific enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of monoamine oxidase (MAO), which is crucial in the metabolism of neurotransmitters such as dopamine and serotonin .

- Receptor Modulation : The compound has been observed to interact with neurotransmitter receptors, particularly dopamine receptors (D1 and D2). This interaction may influence dopaminergic signaling pathways, making it a candidate for neuroprotective applications .

- Antioxidant Activity : THIQ-7-CI has demonstrated antioxidant properties by enhancing the levels of glutathione and other protective molecules within cells, potentially mitigating oxidative stress .

In Vitro Studies

In vitro studies have shown that THIQ-7-CI can reduce oxidative stress markers in neuronal cell lines. For example, treatment with THIQ-7-CI resulted in a significant increase in glutathione levels while decreasing reactive oxygen species (ROS) production .

In Vivo Studies

Animal models have been utilized to assess the neuroprotective effects of THIQ-7-CI. In a study involving mice subjected to neurotoxic agents, administration of THIQ-7-CI led to improved behavioral outcomes and reduced neuronal damage compared to control groups .

Neuroprotective Effects

A notable case study involved the application of THIQ-7-CI in a model of Parkinson's disease. Mice treated with THIQ-7-CI exhibited reduced motor deficits and preserved dopaminergic neurons compared to untreated controls. This suggests that THIQ-7-CI may have therapeutic potential for neurodegenerative diseases .

Anticancer Activity

Research has also explored the anticancer properties of THIQ-7-CI. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. These findings support further investigation into its role as a potential anticancer agent .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 1-Benzyl-1,2,3,4-tetrahydroisoquinoline | Neurotoxic effects in high doses | Dopamine receptor modulation |

| Higenamine | Neuroprotective | Antioxidant activity |

| 1-Methyl-1,2,3,4-tetrahydroisoquinoline | Neurorestorative | Glutathione enhancement |

Vergleich Mit ähnlichen Verbindungen

Research Implications and Gaps

- Target Compound : The 7-carboximidamide substituent may offer unique selectivity for undiscovered targets, given its distinction from debrisoquin (2-position) and PPARγ-active analogs (7-oxazolyl).

- Synthetic Challenges : Radical cyclization methods (e.g., tributyltin hydride-mediated reactions) used for alkylated THIQs could be adapted for synthesizing 7-carboximidamide derivatives.

- Data Limitations : Direct pharmacological data for 1,2,3,4-THIQ-7-carboximidamide are absent in available literature, necessitating further studies on its receptor affinity, metabolic stability, and toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.